molecular formula C21H14ClNO5 B4208355 2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate

2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate

Cat. No.: B4208355
M. Wt: 395.8 g/mol
InChI Key: PKCVZXOVOQDVMG-UHFFFAOYSA-N
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Description

2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate is a synthetic organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core, which is a tricyclic structure containing oxygen, and a benzyl group substituted with chloro and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of microwave heating to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-amino-4-nitrobenzyl 9H-xanthene-9-carboxylate.

    Substitution: Formation of substituted benzyl xanthene derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The xanthene core can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. For example, it may inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting anti-diabetic properties .

Comparison with Similar Compounds

Similar Compounds

    Xanthone: A parent compound with a similar tricyclic structure but without the benzyl group.

    2-chloro-4-nitrobenzyl xanthone: A similar compound with a xanthone core instead of a xanthene core.

    9H-xanthene-9-carboxylate: A compound with a similar xanthene core but without the chloro and nitro substitutions.

Uniqueness

2-chloro-4-nitrobenzyl 9H-xanthene-9-carboxylate is unique due to the presence of both chloro and nitro groups on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity compared to other xanthene derivatives .

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c22-17-11-14(23(25)26)10-9-13(17)12-27-21(24)20-15-5-1-3-7-18(15)28-19-8-4-2-6-16(19)20/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCVZXOVOQDVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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